BenchChemオンラインストアへようこそ!

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Medicinal chemistry Kinase inhibitor design Azole pharmacophore

3-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine (CAS 1788589-62-7, PubChem CID is a heterocyclic small molecule composed of a pyridazine core substituted at the 3-position with a piperazine ring and at the 6-position with a 1H-1,2,4-triazole moiety. Its molecular formula is C₁₀H₁₃N₇ (MW 231.26 g/mol), with a computed XLogP3-AA of -0.3, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area of 71.8 Ų.

Molecular Formula C10H13N7
Molecular Weight 231.26 g/mol
CAS No. 1788589-62-7
Cat. No. B1432264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
CAS1788589-62-7
Molecular FormulaC10H13N7
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)N3C=NC=N3
InChIInChI=1S/C10H13N7/c1-2-10(17-8-12-7-13-17)15-14-9(1)16-5-3-11-4-6-16/h1-2,7-8,11H,3-6H2
InChIKeyXVNUCMHXUMFAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine (CAS 1788589-62-7): Core Scaffold Identity & Procurement-Relevant Physicochemical Profile


3-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine (CAS 1788589-62-7, PubChem CID 76145136) is a heterocyclic small molecule composed of a pyridazine core substituted at the 3-position with a piperazine ring and at the 6-position with a 1H-1,2,4-triazole moiety [1]. Its molecular formula is C₁₀H₁₃N₇ (MW 231.26 g/mol), with a computed XLogP3-AA of -0.3, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area of 71.8 Ų [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% . This scaffold places the compound at the intersection of two documented chemotypes—piperazinyl-pyridazines investigated as dCTP pyrophosphatase 1 inhibitors and triazolo-pyridazines explored as kinase modulators—making its precise substitution pattern a critical determinant of target engagement and selectivity [2][3].

Why 3-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine Cannot Be Replaced by Generic In-Class Analogs


The pyridazine–piperazine–azole chemotype spans multiple pharmacological target classes (dCTPase, DPP-4, kinases, 5-HT₆), but target engagement and selectivity are exquisitely sensitive to the identity and connectivity of the azole substituent at the pyridazine 6-position [1][2]. A fused 1,2,4-triazolo[4,3-b]pyridazine system (e.g., CAS 1204296-27-4) presents a planar, electron-delocalized bicyclic core, whereas the non-fused 1H-1,2,4-triazol-1-yl substituent in the target compound introduces a rotational degree of freedom and a distinct hydrogen-bond-accepting topology that alters both the binding pharmacophore and the metabolic vulnerability of the scaffold [3]. Similarly, substituting the triazole with a pyrazole (e.g., 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, PubChem CID 39870750) changes the number and spatial arrangement of nitrogen atoms in the azole ring, which directly modulates π-stacking and hydrogen-bonding interactions with target proteins [4]. These structural differences mean that even compounds within the same formal chemotype cannot be assumed to be functionally interchangeable without explicit comparative biological data.

3-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine: Comparator-Anchored Quantitative Differentiation Evidence


Triazole vs. Pyrazole Azole Ring: Hydrogen-Bond Acceptor Topology Differentiates Target Compound from 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

The target compound incorporates a 1H-1,2,4-triazole ring at the pyridazine 6-position, which contains three nitrogen atoms, versus the two-nitrogen 1H-pyrazole ring in the direct analog 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (PubChem CID 39870750) [1]. This difference increases the hydrogen bond acceptor count from 5 (pyrazole analog) to 6 (target compound) and raises the topological polar surface area from approximately 58.6 Ų (pyrazole analog, computed) to 71.8 Ų (target compound) [2]. The additional nitrogen at the triazole 4-position provides a supplementary hydrogen-bond-accepting locus that is absent in the pyrazole analog, which has been shown in class-level kinase inhibitor SAR to alter both potency and selectivity profiles when the azole ring directly contacts the hinge region of the ATP-binding pocket [3].

Medicinal chemistry Kinase inhibitor design Azole pharmacophore

Non-Fused vs. Fused Triazole Connectivity: Rotatable Bond Distinguishes Target Compound from 6-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

The target compound connects the 1,2,4-triazole ring to the pyridazine core via a single C–N bond at the pyridazine 6-position, yielding a rotatable bond between the two rings. In contrast, 6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1204296-27-4) fuses the triazole directly to the pyridazine, forming a rigid, planar bicyclic system with zero rotational freedom at this junction [1]. The target compound has 2 rotatable bonds, whereas the fused analog has only 1 rotatable bond (limited to the piperazine–pyridazine connection) [2]. This conformational difference is pharmacologically significant: in triazolo-pyridazine kinase modulator patents, the fused system is described as a core scaffold for ATP-competitive kinase inhibition, while the non-fused triazolyl-pyridazine arrangement permits the triazole ring to adopt multiple orientations relative to the pyridazine plane, potentially accessing distinct sub-pockets within the ATP-binding site [3].

Scaffold hopping Conformational flexibility Kinase inhibitor design

Class-Level Evidence: Piperazin-1-ylpyridazine Chemotype Validated as Potent Human dCTP Pyrophosphatase 1 Inhibitor Scaffold

The piperazin-1-ylpyridazine chemotype—of which the target compound is a member—has been established in the primary literature as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. In the foundational study by Llona-Minguez et al. (J Med Chem, 2017), lead piperazin-1-ylpyridazine compounds demonstrated dCTPase inhibition, increased target thermal and protease stability, selectivity over related nucleotidohydrolases, and synergistic anti-leukemic activity with cytidine analogs in cellular models [1]. The target compound incorporates the core piperazin-1-ylpyridazine substructure defined in this study, specifically substituting the pyridazine 6-position with a 1H-1,2,4-triazole—a moiety not evaluated in the original dCTPase series [2]. This positions the target compound as a structurally distinct probe within a validated pharmacological class. Quantitative IC₅₀ data for the specific compound against dCTPase have not been reported in public literature as of the knowledge cutoff; the class originator study reports IC₅₀ values in the sub-micromolar to low micromolar range for the most potent analogs in the series, but the exact triazole substitution has not been tested [1].

dCTPase inhibition Cancer Nucleotide metabolism

Piperazine NH as a Derivatization Handle Enables Modular Diversification into Patent-Exemplified Kinase Inhibitor Space

The target compound possesses a free secondary amine (NH) on the piperazine ring at the pyridazine 3-position, which serves as a chemical handle for rapid derivatization via acylation, sulfonylation, or reductive amination [1]. In contrast, the fused analog 6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine also carries a piperazine NH but presents a different vector angle due to the fused bicyclic core, altering the spatial orientation of the derivatized group relative to the azole [2]. Patent CN101558070 exemplifies triazolo-pyridazine protein kinase modulators and explicitly covers compounds where the piperazine nitrogen is functionalized to tune kinase selectivity [3]. The target compound's 1H-1,2,4-triazol-1-yl group at the 6-position places it in an underexplored region of this patent space, as the majority of exemplified compounds use fused triazolo[4,3-b]pyridazine or triazolo[4,3-c]pyridazine cores rather than a non-fused triazolyl-pyridazine arrangement [3]. This structural gap creates an opportunity for novel IP generation through piperazine derivatization of the target scaffold.

Kinase inhibitor Chemical probe Parallel synthesis

3-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine: Evidence-Backed Research and Procurement Application Scenarios


Scaffold-Hopping Campaigns in Kinase Drug Discovery Requiring Non-Fused Triazole-Pyridazine Topology

Research teams engaged in kinase inhibitor optimization can procure this compound as a non-fused alternative to the heavily patented fused triazolo[4,3-b]pyridazine scaffold. The additional rotatable bond between the pyridazine and triazole rings permits the azole to sample conformational space that is inaccessible to the rigid fused analog CAS 1204296-27-4 [1]. Downstream piperazine derivatization enables rapid library generation targeting the ATP-binding site hinge region with a distinct exit vector, potentially addressing resistance mutations or selectivity challenges encountered with fused-core series [2].

dCTP Pyrophosphatase 1 Probe Development with a Chemotype-Extending Azole Substituent

Building on the validated piperazin-1-ylpyridazine dCTPase inhibitor class [3], this compound serves as a structural probe to interrogate whether a 1H-1,2,4-triazole at the pyridazine 6-position is tolerated by the dCTPase active site. The triazole ring's additional hydrogen-bond acceptor capacity relative to the pyrazole analog (ΔHBA = +1) may confer altered binding kinetics or selectivity over related nucleotidohydrolases [4]. Procurement for enzymatic assays should be accompanied by the pyrazole analog (PubChem CID 39870750) as a matched-pair comparator to directly quantify the contribution of the third azole nitrogen to target engagement.

Parallel Library Synthesis via Piperazine NH Derivatization for Phenotypic Screening

The free piperazine secondary amine enables straightforward diversification into amide, sulfonamide, or N-alkyl libraries using standard parallel synthesis protocols [5]. A structurally analogous derivatized compound—(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone (CAS 1797093-00-5)—has been commercialized, demonstrating synthetic tractability of this scaffold [5]. Procurement groups supporting medicinal chemistry teams should consider bulk purchases of the parent scaffold to support library production, with the triazole-pyrazole matched pair enabling systematic SAR exploration of the azole ring's pharmacophoric contribution.

Negative Control or Comparator in Triazolo-Pyridazine DPP-4 Inhibitor Programs

The DPP-4 inhibitor literature has established that fused triazolo[4,3-b]pyridazine-6-yl-substituted piperazines exhibit potent DPP-4 inhibition (compound 5a IC₅₀ = 0.75 nM) and insulinotropic activity [6]. The target compound's non-fused 1H-1,2,4-triazol-1-yl-pyridazine connectivity represents a structural divergence from this validated pharmacophore. It can therefore serve as a negative control or selectivity probe in DPP-4 assays to determine whether the fused triazolo-pyridazine bicyclic system is a prerequisite for DPP-4 engagement, or whether a non-fused topology can recapitulate activity.

Quote Request

Request a Quote for 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.